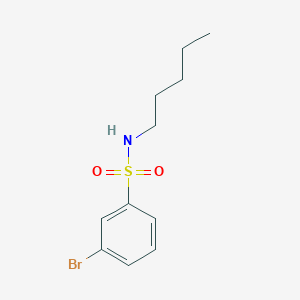

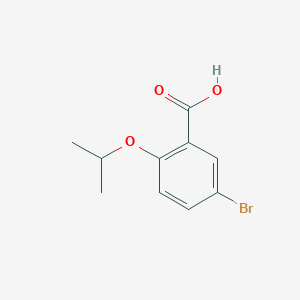

3-bromo-N-pentylbenzènesulfonamide

Vue d'ensemble

Description

The compound "3-bromo-N-pentylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized and characterized for different applications, including their use as oxidizing agents, enzyme inhibitors, and their potential in medicinal chemistry due to their antibacterial properties .

Synthesis Analysis

The synthesis of brominated benzenesulfonamide derivatives typically involves the amidation reaction of benzenesulfonyl chloride with an appropriate amine. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is achieved by an amidation reaction, and the structure is confirmed using various spectroscopic techniques . Similarly, other derivatives are synthesized by reacting benzenesulfonyl chloride with different amines or by bromination of carbanionic substrates using N,N-dibromobenzenesulfonamide as a brominating agent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to analyze the crystal structure of the compounds. Density functional theory (DFT) calculations are performed to further validate the molecular structure and to analyze the electrostatic potential and frontier molecular orbitals, which provide insights into the physical and chemical properties of the molecules .

Chemical Reactions Analysis

Brominated benzenesulfonamide derivatives participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide is used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives leads to the formation of various brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamide derivatives are analyzed through experimental techniques and computational methods. Vibrational spectroscopy, including FT-IR and FT-Raman, along with DFT calculations, are used to study the vibrational frequencies and to understand the effects of substituents on the characteristic bands in the spectra . The physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), and the ability to cross the blood-brain barrier (BBB) are predicted at a theoretical level for some derivatives .

Applications De Recherche Scientifique

Applications antibactériennes

Les sulfonamides, y compris le 3-bromo-N-pentylbenzènesulfonamide, sont utilisés comme médicaments antibactériens depuis des décennies . Ils peuvent inhiber la croissance et la multiplication des bactéries, ce qui les rend utiles dans le traitement des infections bactériennes .

Activité antitumorale

Les composés sulfonamides ont des activités antitumorales uniques . Ils peuvent interférer avec la croissance et la prolifération des cellules cancéreuses, ce qui pourrait les rendre utiles dans le traitement du cancer .

Effets antidiabétiques

Il a été constaté que certains sulfonamides ont des effets antidiabétiques . Ils peuvent aider à réguler la glycémie, ce qui pourrait être bénéfique pour les personnes atteintes de diabète .

Propriétés antivirales

Les sulfonamides peuvent également avoir des propriétés antivirales . Ils pourraient potentiellement être utilisés pour traiter les infections virales .

Propriétés anticancéreuses

En plus de leur activité antitumorale, les sulfonamides peuvent également avoir des propriétés anticancéreuses . Ils pourraient potentiellement être utilisés dans le traitement de divers types de cancer .

Utilisation en synthèse organique

Le this compound est une molécule organique qui peut être utilisée dans diverses applications de recherche scientifique, y compris la synthèse organique. Sa structure et sa réactivité uniques en font un composé polyvalent dans le domaine de la chimie organique.

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 3-bromo-n-pentylbenzenesulfonamide belongs, are known to have a wide range of pharmacological activities . They are often used as antibacterial drugs and have shown potential in treating a diverse range of diseases .

Mode of Action

Sulfonamides generally act by inhibiting bacterial dna synthesis . They exhibit their antibacterial property by competitively inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna and thus inhibiting their growth .

Result of Action

As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth by interfering with their ability to synthesize dna .

Analyse Biochimique

Biochemical Properties

3-Bromo-N-pentylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of 3-bromo-N-pentylbenzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, 3-bromo-N-pentylbenzenesulfonamide can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 3-bromo-N-pentylbenzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Alternatively, the compound may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, 3-bromo-N-pentylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-bromo-N-pentylbenzenesulfonamide in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that 3-bromo-N-pentylbenzenesulfonamide can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 3-bromo-N-pentylbenzenesulfonamide vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dosage optimization for the safe and effective use of 3-bromo-N-pentylbenzenesulfonamide in therapeutic applications.

Metabolic Pathways

3-Bromo-N-pentylbenzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety. Additionally, 3-bromo-N-pentylbenzenesulfonamide can modulate metabolic flux by inhibiting or activating key enzymes, resulting in changes in metabolite levels and metabolic pathways.

Transport and Distribution

The transport and distribution of 3-bromo-N-pentylbenzenesulfonamide within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics . The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of 3-bromo-N-pentylbenzenesulfonamide within tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of 3-bromo-N-pentylbenzenesulfonamide is essential for understanding its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 3-bromo-N-pentylbenzenesulfonamide is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Propriétés

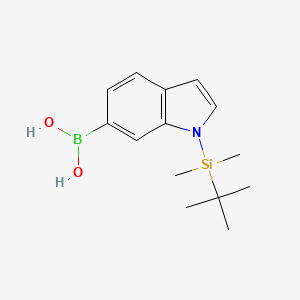

IUPAC Name |

3-bromo-N-pentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMWBVQCVFSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396590 | |

| Record name | 3-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072944-95-6 | |

| Record name | 3-Bromo-N-pentylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)